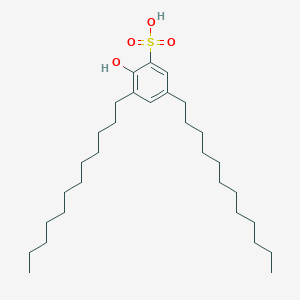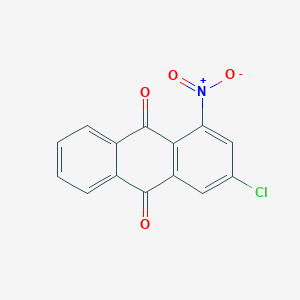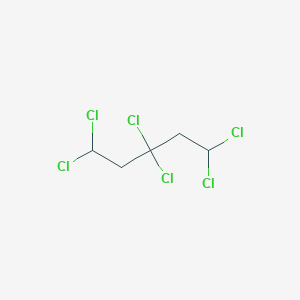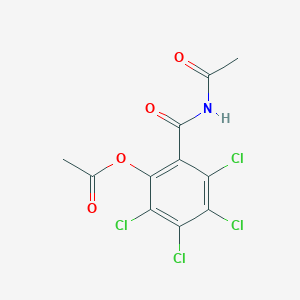
Dibutyl(methyl)(2-methylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(methyl)(2-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi. This compound is characterized by the presence of a silicon atom bonded to two butyl groups, one methyl group, and a 2-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)(2-methylphenoxy)silane typically involves the reaction of 2-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(methyl)(2-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl(methyl)(2-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Dibutyl(methyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it an effective cross-linking agent. This property is particularly useful in the formation of stable polymer networks and in the modification of surfaces to enhance their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl(methyl)(2-methoxyphenoxy)silane
- Dibutyl(methyl)(2-ethoxyphenoxy)silane
- Dibutyl(methyl)(2-propoxyphenoxy)silane
Uniqueness
Dibutyl(methyl)(2-methylphenoxy)silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and physical properties to the compound. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
59280-17-0 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
dibutyl-methyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-13-18(4,14-8-6-2)17-16-12-10-9-11-15(16)3/h9-12H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
XOCXNPGQMBEUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)






![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
